(4-Fluorophenyl)(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(4-Fluorophenyl)(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that features a combination of fluorophenyl, furan, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated triazole intermediate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using a fluorobenzene derivative and an appropriate leaving group on the triazole-furan intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
(4-Fluorophenyl)(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor, while the furan and fluorophenyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanamine: Similar structure but with a hydroxymethyl group instead of a triazole ring.
(4-Fluorophenyl)(5-(methyl)furan-2-yl)methanamine: Similar structure but with a methyl group instead of a triazole ring.
(4-Fluorophenyl)(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness
(4-Fluorophenyl)(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The combination of the fluorophenyl, furan, and triazole groups makes this compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C13H11FN4O |
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Molecular Weight |
258.25 g/mol |
IUPAC Name |
(4-fluorophenyl)-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C13H11FN4O/c14-9-5-3-8(4-6-9)11(15)13-16-12(17-18-13)10-2-1-7-19-10/h1-7,11H,15H2,(H,16,17,18) |
InChI Key |
DXDMQVNUDHDTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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